molecular formula C14H14N2O2 B13907898 (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid

(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid

Cat. No.: B13907898
M. Wt: 242.27 g/mol
InChI Key: DYICSBWPWIHVKR-GFCCVEGCSA-N
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Description

(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of 3-aminopyrroles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the amino and pyridine moieties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may act as an inhibitor of receptor tyrosine kinases, thereby affecting cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration and the presence of both amino and pyridine groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid

InChI

InChI=1S/C14H14N2O2/c15-12(9-14(17)18)10-4-6-11(7-5-10)13-3-1-2-8-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m1/s1

InChI Key

DYICSBWPWIHVKR-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(CC(=O)O)N

Origin of Product

United States

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